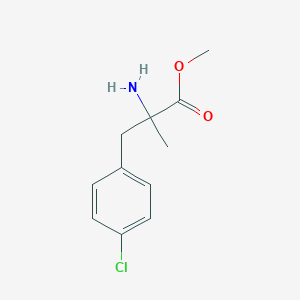![molecular formula C14H11BF3NO3 B12337191 B-[4-[[[4-(trifluoromethyl)phenyl]amino]carbonyl]phenyl]Boronic acid](/img/structure/B12337191.png)
B-[4-[[[4-(trifluoromethyl)phenyl]amino]carbonyl]phenyl]Boronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
B-[4-[[[4-(trifluoromethyl)phenyl]amino]carbonyl]phenyl]Boronic acid is a boronic acid derivative that has gained significant attention in the field of organic chemistry. This compound is known for its unique chemical properties and its applications in various scientific research areas, including chemistry, biology, medicine, and industry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of B-[4-[[[4-(trifluoromethyl)phenyl]amino]carbonyl]phenyl]Boronic acid typically involves the reaction of 4-(trifluoromethyl)phenylboronic acid with appropriate reagents under controlled conditions. One common method involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which is known for its mild and functional group-tolerant reaction conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as the preparation of intermediates, purification, and final product isolation. Specific details on industrial production methods are often proprietary and may vary between manufacturers.
化学反応の分析
Types of Reactions
B-[4-[[[4-(trifluoromethyl)phenyl]amino]carbonyl]phenyl]Boronic acid undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding boronic acids or other derivatives.
Reduction: Reduction reactions can convert the compound into different functional groups, depending on the reagents used.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts, copper catalysts, and various organic solvents. Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, Suzuki-Miyaura cross-coupling reactions typically yield biaryl compounds, while other reactions may produce different boronic acid derivatives .
科学的研究の応用
B-[4-[[[4-(trifluoromethyl)phenyl]amino]carbonyl]phenyl]Boronic acid has a wide range of scientific research applications, including:
Biology: Employed in the study of biological processes and the development of biochemical assays.
Medicine: Investigated for its potential therapeutic applications, including drug development and the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of advanced materials and specialty chemicals.
作用機序
The mechanism of action of B-[4-[[[4-(trifluoromethyl)phenyl]amino]carbonyl]phenyl]Boronic acid involves its interaction with specific molecular targets and pathways. The compound can form stable complexes with various substrates, facilitating chemical transformations. In biological systems, it may interact with enzymes and proteins, influencing their activity and function .
類似化合物との比較
Similar Compounds
4-(Trifluoromethyl)phenylboronic acid: A closely related compound with similar chemical properties and applications.
4-(Trifluoromethoxy)phenylboronic acid: Another boronic acid derivative with distinct functional groups and reactivity.
Uniqueness
B-[4-[[[4-(trifluoromethyl)phenyl]amino]carbonyl]phenyl]Boronic acid is unique due to its specific structure, which imparts distinct reactivity and stability. Its trifluoromethyl group enhances its chemical properties, making it valuable for various applications in research and industry .
特性
分子式 |
C14H11BF3NO3 |
|---|---|
分子量 |
309.05 g/mol |
IUPAC名 |
[4-[[4-(trifluoromethyl)phenyl]carbamoyl]phenyl]boronic acid |
InChI |
InChI=1S/C14H11BF3NO3/c16-14(17,18)10-3-7-12(8-4-10)19-13(20)9-1-5-11(6-2-9)15(21)22/h1-8,21-22H,(H,19,20) |
InChIキー |
CETRVXNKLKMUKC-UHFFFAOYSA-N |
正規SMILES |
B(C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C(F)(F)F)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


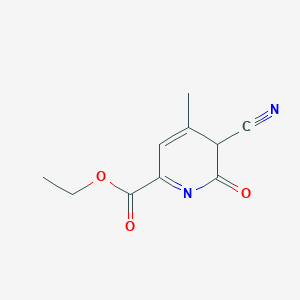
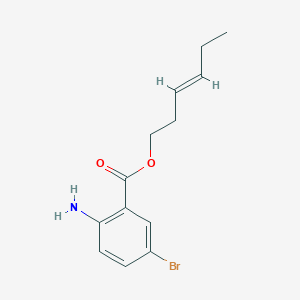
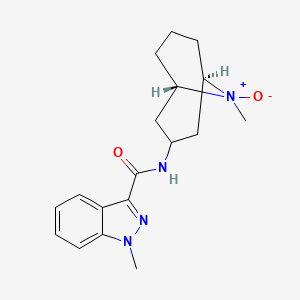

![2-[(4-Methylphenyl)methyl]morpholine](/img/structure/B12337139.png)
![(1S,2S,3R,5S)-3-(7-(((1R,2R)-2-(3,4-Difluorophenyl)cyclopropyl)amino)-5-(propylthio)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-3-yl)-5-(2-hydroxyethoxy)cyclopentane-1,2-diol](/img/structure/B12337147.png)

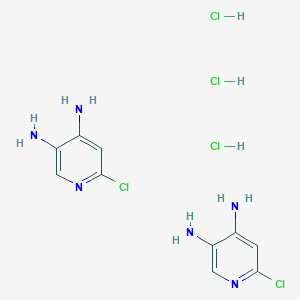

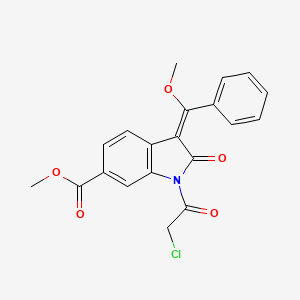
![7H-1,2,3-Triazolo[4,5-d]pyrimidin-7-one, 3-[(4-chlorophenyl)methyl]-3,6-dihydro-](/img/structure/B12337162.png)
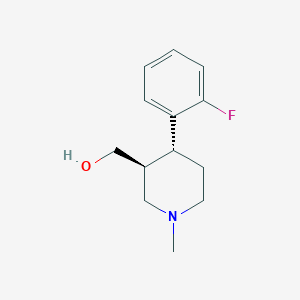
![2-(7-Fluorobenzo[d][1,3]dioxol-5-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B12337171.png)
